molecular formula C20H16O B12793663 Benz(a)anthracene, 7-(methoxymethyl)- CAS No. 63020-62-2

Benz(a)anthracene, 7-(methoxymethyl)-

Cat. No.: B12793663
CAS No.: 63020-62-2
M. Wt: 272.3 g/mol
InChI Key: YXXOBSUTVJWRTB-UHFFFAOYSA-N
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Description

Benz(a)anthracene, 7-(methoxymethyl)- is a polycyclic aromatic hydrocarbon (PAH) derivative It is a compound that consists of four fused benzene rings with a methoxymethyl group attached at the 7th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benz(a)anthracene, 7-(methoxymethyl)- typically involves the methoxymethylation of Benz(a)anthracene. This can be achieved through a Friedel-Crafts alkylation reaction, where Benz(a)anthracene reacts with methoxymethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

Industrial production of Benz(a)anthracene, 7-(methoxymethyl)- follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Benz(a)anthracene, 7-(methoxymethyl)- undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Electrophilic substitution reactions can occur at different positions on the aromatic rings, facilitated by reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (chlorine, bromine) in the presence of a catalyst like iron(III) chloride.

Major Products

Scientific Research Applications

Benz(a)anthracene, 7-(methoxymethyl)- has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex PAH derivatives.

    Biology: Studied for its interactions with biological macromolecules and potential mutagenic effects.

    Medicine: Investigated for its role in the development of certain pharmaceuticals and its potential carcinogenic properties.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benz(a)anthracene, 7-(methoxymethyl)- involves its interaction with cellular components. It can intercalate into DNA, leading to mutations and potentially carcinogenic effects. The compound’s metabolism in the body produces reactive intermediates that can form adducts with DNA, proteins, and other macromolecules, disrupting normal cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Benz(a)anthracene: The parent compound without the methoxymethyl group.

    7-Methylbenz(a)anthracene: A similar compound with a methyl group at the 7th position instead of a methoxymethyl group.

    7,12-Dimethylbenz(a)anthracene: Another derivative with two methyl groups at the 7th and 12th positions.

Uniqueness

Benz(a)anthracene, 7-(methoxymethyl)- is unique due to the presence of the methoxymethyl group, which imparts distinct chemical and biological properties. This functional group can influence the compound’s reactivity, solubility, and interaction with biological systems, making it a valuable compound for specific research and industrial applications.

Properties

CAS No.

63020-62-2

Molecular Formula

C20H16O

Molecular Weight

272.3 g/mol

IUPAC Name

7-(methoxymethyl)benzo[a]anthracene

InChI

InChI=1S/C20H16O/c1-21-13-20-17-9-5-3-7-15(17)12-19-16-8-4-2-6-14(16)10-11-18(19)20/h2-12H,13H2,1H3

InChI Key

YXXOBSUTVJWRTB-UHFFFAOYSA-N

Canonical SMILES

COCC1=C2C=CC3=CC=CC=C3C2=CC4=CC=CC=C41

Origin of Product

United States

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